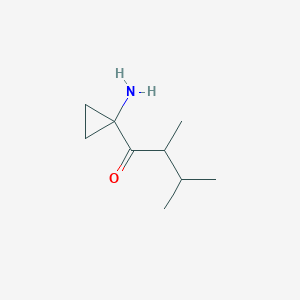
N-(1-amino-2-methylpropan-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-amino-2-methylpropan-2-yl)butanamide is an organic compound with the molecular formula C8H18N2O It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-amino-2-methylpropan-2-yl)butanamide typically involves the reaction of 1-amino-2-methylpropan-2-ol with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
N-(1-amino-2-methylpropan-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-(1-amino-2-methylpropan-2-yl)butanoic acid.
Reduction: Formation of N-(1-amino-2-methylpropan-2-yl)butanol.
Substitution: Formation of various substituted amides depending on the reagents used.
科学的研究の応用
N-(1-amino-2-methylpropan-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N-(1-amino-2-methylpropan-2-yl)butanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride
- N-methyl-1-butanamine
- Butyramide
Uniqueness
N-(1-amino-2-methylpropan-2-yl)butanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
特性
分子式 |
C8H18N2O |
|---|---|
分子量 |
158.24 g/mol |
IUPAC名 |
N-(1-amino-2-methylpropan-2-yl)butanamide |
InChI |
InChI=1S/C8H18N2O/c1-4-5-7(11)10-8(2,3)6-9/h4-6,9H2,1-3H3,(H,10,11) |
InChIキー |
XSKIUJBAVVZFNW-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC(C)(C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13195366.png)
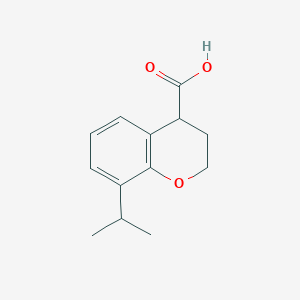

![2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13195386.png)
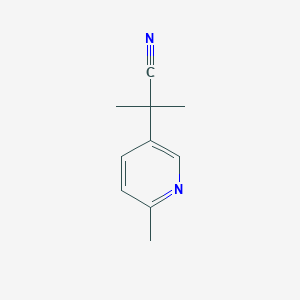
![2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195390.png)
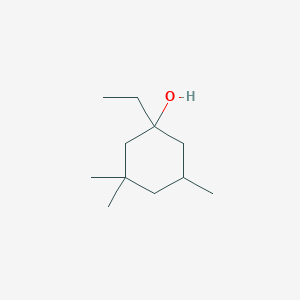


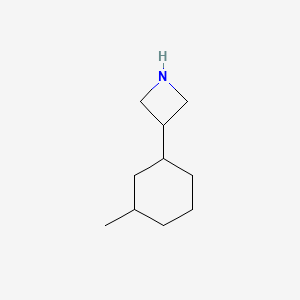
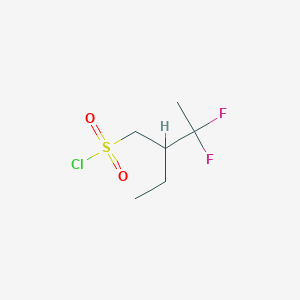
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine](/img/structure/B13195419.png)

